LP99

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

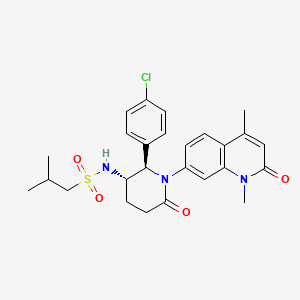

LP99は、ブロモドメイン含有タンパク質BRD7およびBRD9の強力で選択的な阻害剤です。これらのタンパク質は、ヒトSWI / SNFクロマチンリモデリング複合体の部分であり、クロマチン構造を修飾することにより、遺伝子発現の調節において重要な役割を果たします。 This compoundは、BRD7とBRD9のクロマチンへの結合を阻害することが示されており、さまざまな生物学的プロセスにおけるこれらのタンパク質の機能を研究するための貴重なツールとなっています .

準備方法

合成経路および反応条件

LP99の合成は、容易に入手可能な出発物質から始めて、いくつかの重要なステップを伴います。 合成経路には、通常、次のステップが含まれます :

キノロンコアの形成: 合成は、エチルアセト酢酸とアニリン誘導体の縮合、それに続く環化および酸化を含む一連の反応によるキノロンコアの形成から始まります。

ピペリジン環の導入: 次に、キノロンコアを修飾してピペリジン環を導入します。このステップには、さまざまな環状アミド、カルバメート、および尿素をキノロンコアに付加するためのパラジウム触媒によるBuchwald-Hartwigカップリング反応の使用が含まれます。

最終的な修飾:

工業生産方法

This compoundの工業生産方法は広く文書化されていませんが、標準的な有機合成技術を使用して合成をスケールアップすることができます。

化学反応の分析

反応の種類

LP99は、次のようないくつかの種類の化学反応を受けます。

置換反応: キノロンコアとピペリジン環へのさまざまな官能基の導入には、しばしばパラジウム触媒によるカップリング反応によって促進される置換反応が含まれます.

酸化および還元反応:

一般的な試薬と条件

パラジウム触媒: 環状アミド、カルバメート、および尿素を導入するためのBuchwald-Hartwigカップリング反応で使用されます.

酸化剤: キノロンコアの形成に使用されます.

還元剤:

主要な製品

これらの反応から形成される主要な生成物はthis compound自体であり、BRD7およびBRD9の強力で選択的な阻害作用によって特徴付けられます .

科学研究への応用

This compoundは、次のような広範囲の科学研究への応用があります。

エピジェネティクス研究: This compoundは、クロマチンリモデリングおよび遺伝子発現におけるBRD7およびBRD9の機能を研究するための化学プローブとして使用されます

炎症研究: This compoundは、炎症性サイトカインであるインターロイキン6の分泌を阻害することが示されており、炎症過程の研究における潜在的な用途を示唆しています.

がん研究: BRD7とBRD9のクロマチンへの結合を阻害することにより、this compoundは、これらのタンパク質のがんの発症および進行における役割を調査するために使用できます.

創薬: This compoundは、ブロモドメイン含有タンパク質を標的とする新規薬剤の開発のためのリード化合物として役立ちます.

科学的研究の応用

Cancer Research

LP99 has been instrumental in elucidating the roles of BRD7 and BRD9 in oncogenesis. Studies have demonstrated that these proteins are recurrently mutated in various tumors, suggesting their involvement in tumorigenesis. The use of this compound has facilitated:

- Target Validation : By selectively inhibiting BRD9 and BRD7, researchers have been able to confirm their roles in regulating pro-inflammatory cytokine secretion and chromatin remodeling associated with cancer cell proliferation .

- Antitumor Activity : In xenograft models, this compound has shown potential antitumor effects, particularly in acute myeloid leukemia (AML) models .

Inflammation Studies

This compound's ability to modulate inflammatory responses makes it a valuable tool in studying cytokine regulation. Notably:

- Cytokine Secretion : Research indicates that this compound can decrease interleukin-6 (IL-6) secretion from lipopolysaccharide (LPS)-stimulated THP-1 cells, highlighting its potential for investigating inflammatory pathways .

- Mechanistic Insights : The compound's effects on BRD7 and BRD9 provide insights into how chromatin remodeling influences inflammation at the molecular level.

Epigenetic Research

This compound is classified as an epigenetic probe due to its role in modulating chromatin dynamics:

- Chromatin Dynamics : By disrupting the binding of BRD7 and BRD9 to chromatin, this compound serves as a tool for studying the epigenetic regulation of gene expression .

- Structural Studies : The co-crystal structure of this compound with BRD9 has been elucidated, aiding in the design of more potent inhibitors and understanding structure-activity relationships .

Case Study 1: Validation of BRD9 as a Therapeutic Target

A study utilized this compound to demonstrate that inhibiting BRD9 can disrupt its interaction with acetylated histones in cancer cells. This was achieved through fluorescence recovery after photobleaching (FRAP) assays, showing a dose-dependent effect on chromatin binding dynamics.

Case Study 2: Inhibition of Cytokine Production

In another investigation, this compound was used to assess its impact on cytokine production in immune cells. The results indicated that treatment with this compound significantly reduced IL-6 levels in stimulated THP-1 cells, suggesting its potential for therapeutic applications in inflammatory diseases.

Comparative Data Table

作用機序

LP99は、BRD7およびBRD9のブロモドメインに選択的に結合することによって効果を発揮します。この結合は、これらのタンパク質とクロマチンの間の相互作用を阻害し、遺伝子発現の変化につながります。 This compoundの分子標的はBRD7とBRD9のブロモドメインであり、関与する経路にはクロマチンリモデリングと遺伝子調節が含まれます .

類似の化合物との比較

This compoundは、他のブロモドメイン阻害剤と比較して、BRD7およびBRD9に対する選択性と効力においてユニークです。類似の化合物には以下が含まれます。

I-BRD9: BRD9の別の選択的な阻害剤ですが、化学的特性と効力は異なります.

BI-9564: This compoundと同様に、BRD9およびBRD7の選択的な阻害剤ですが、構造的な特徴が異なります.

TP-472: より新しいBRD9およびBRD7の阻害剤であり、this compoundと比較して、より高い効力と選択性を備えています.

This compoundは、そのよく特徴付けられた作用機序とそのさまざまな研究アプリケーションにおける化学プローブとしての使用により、際立っています .

類似化合物との比較

LP99 is unique in its selectivity and potency for BRD7 and BRD9 compared to other bromodomain inhibitors. Similar compounds include:

I-BRD9: Another selective inhibitor of BRD9, but with different chemical properties and potency.

TP-472: A more recent inhibitor of BRD9 and BRD7, with higher potency and selectivity compared to this compound.

This compound stands out due to its well-characterized mechanism of action and its use as a chemical probe in various research applications .

生物活性

LP99, a quinolone-fused lactam compound, has emerged as a significant selective inhibitor of the bromodomains BRD7 and BRD9. This compound is noteworthy for its potential therapeutic applications, particularly in the context of epigenetic regulation and inflammatory responses. Below is a detailed overview of its biological activity, including research findings, case studies, and relevant data.

This compound was developed through a combination of structure-based design and biophysical characterization, which facilitated its synthesis and optimization. The compound has been shown to selectively inhibit BRD7 and BRD9 with binding affinities of 99 nM for BRD9 and a lower affinity for BRD7 . The mechanism of action involves disrupting the interaction between these bromodomains and acetylated histones, thereby influencing chromatin dynamics.

Key Findings from Research Studies

-

Inhibition of Bromodomain Activity :

- This compound effectively inhibits the association of BRD7 and BRD9 with acetylated histones in both in vitro and cellular contexts. This was demonstrated using bioluminescence resonance energy transfer (BRET) assays, where this compound reduced BRET signals in a dose-dependent manner .

- The compound exhibited cellular IC50 values in the low micromolar range, confirming its potency as an inhibitor .

- Non-Cytotoxicity :

- Role in Inflammatory Response :

Data Tables

The following table summarizes key data regarding the biological activity of this compound:

| Property | Value |

|---|---|

| Binding Affinity (BRD9) | 99 nM |

| Binding Affinity (BRD7) | 10-fold lower than BRD9 |

| IC50 (cellular) | Low micromolar range |

| Non-Cytotoxic Concentration | < 33 µM |

| Assays Used | BRET, FRAP |

Case Study 1: Inhibition Assays

In a study published in Angewandte Chemie, this compound was tested against various bromodomains to assess its selectivity. The results indicated that this compound selectively inhibited only BRD7 and BRD9 out of 48 tested bromodomains, highlighting its specificity as a research tool for studying these proteins .

Case Study 2: Inflammatory Cytokine Regulation

Another investigation focused on the impact of this compound on inflammatory cytokine secretion. Researchers found that treatment with this compound resulted in significant modulation of cytokine levels, suggesting that inhibiting BRD7/9 could be beneficial in conditions characterized by excessive inflammation .

Q & A

Q. What experimental approaches validate LP99's selectivity for BRD7/9 over other bromodomains?

Methodological Answer:

this compound’s selectivity is validated through Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC) . DSF screening against 48 bromodomains revealed no significant thermal shifts (>1°C) outside BRD7/9, confirming >100-fold selectivity . ITC quantified binding affinities (BRD9: Kd = 99 nM; BRD7: Kd = 909 nM) and identified enthalpic-driven binding via hydrogen bonds (e.g., N216 and Y173 residues in BRD9’s acetyl-lysine pocket) . The inactive enantiomer (2S,3R)-LP99 serves as a negative control, showing no binding in ITC or cellular assays .

Q. How should researchers design dose-response experiments with this compound in cellular models?

Methodological Answer:

- Concentration Range : Use 0–100 µM this compound for dose-response curves, as validated in THP-1 cytokine secretion assays .

- Controls : Include the inactive enantiomer (10 µM) and BRD9-knockout cells to isolate target effects.

- Assay Selection :

- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in culture media (<0.1% DMSO) to avoid cytotoxicity .

Q. How can researchers resolve contradictions between biochemical (Kd) and cellular (IC50) activity data for this compound?

Methodological Answer:

Discrepancies arise from:

- Cellular Permeability : this compound’s moderate permeability (logP = 3.5) limits intracellular accumulation, necessitating higher concentrations for cellular efficacy .

- Assay Conditions : BRET assays use purified proteins, while cellular assays include chromatin complexity and competing acetylated targets.

- Validation Strategies :

Q. What structural features of this compound underpin its stereospecific activity against BRD7/9?

Advanced Research Focus

The (2R,3S) enantiomer of this compound binds BRD9 via:

- Hydrogen Bonding : Quinolone carbonyl interacts with N216 and Y173, replicating acetyl-lysine recognition .

- Hydrophobic Interactions : Chlorophenyl and methyl groups stabilize binding in the ZA loop (PDB: 5IGN, 4Z6I) .

- Stereochemical Validation : The inactive enantiomer lacks these interactions, confirmed via co-crystal structures and ITC .

Q. How can researchers assess this compound’s functional impact on inflammatory pathways?

Experimental Design:

- Cytokine Profiling : Treat LPS-stimulated THP-1 cells with this compound (10 µM) and quantify IL-6 suppression via ELISA (IC50 = 5–10 µM) .

- Transcriptomics : Perform RNA-seq to identify BRD7/9-dependent genes (e.g., NF-κB targets) .

- Epigenetic Modulation : Use ChIP-qPCR to measure BRD9 displacement from IL6 promoter regions .

Q. Key Recommendations for Researchers

Validate Batch Quality : Use ITC to confirm Kd values for each this compound batch .

Optimize Formulations : For in vivo studies, use DMSO:PEG300:Tween80 (10:40:5) to enhance solubility .

Leverage Structural Data : Reference PDB entries (4Z6I, 5IGN) for mutagenesis or analog design .

特性

IUPAC Name |

N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDRREOUMKACNJ-BKMJKUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@@H]([C@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。